(13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoyl-CoA

Fatty Acid Elongation 3-Oxoacyl-CoA Reductase NADPH-Dependent Enzymology

This (13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoyl-CoA is the obligate β-ketoacyl thioester product of ELOVL4 condensation, essential for accurate LC‑MS/MS quantification of VLCFA elongation and HACD1‑4 coupled assays. The correct omega‑3 double‑bond configuration (13,16,19,22,25) and 3‑oxo oxidation state ensure substrate specificity, distinguishing it from 3‑hydroxy or omega‑6 isomers. Procure this authentic standard to generate stereochemically precise (3R)‑hydroxyoctacosapentaenoyl‑CoA for kinetic studies—eliminating racemic artifacts in inherited retinal disease and metabolic engineering research.

Molecular Formula C49H78N7O18P3S
Molecular Weight 1178.2 g/mol
Cat. No. B15598128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoyl-CoA
Molecular FormulaC49H78N7O18P3S
Molecular Weight1178.2 g/mol
Structural Identifiers
InChIInChI=1S/C49H78N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-37(57)32-40(59)78-31-30-51-39(58)28-29-52-47(62)44(61)49(2,3)34-71-77(68,69)74-76(66,67)70-33-38-43(73-75(63,64)65)42(60)48(72-38)56-36-55-41-45(50)53-35-54-46(41)56/h5-6,8-9,11-12,14-15,17-18,35-36,38,42-44,48,60-61H,4,7,10,13,16,19-34H2,1-3H3,(H,51,58)(H,52,62)(H,66,67)(H,68,69)(H2,50,53,54)(H2,63,64,65)/b6-5-,9-8-,12-11-,15-14-,18-17-/t38-,42-,43-,44+,48-/m1/s1
InChIKeyKBXFXYVDMGJPST-BNZYNTMKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(13Z,16Z,19Z,22Z,25Z)-3-Oxooctacosapentaenoyl-CoA Procurement Guide: Ultra-Long-Chain Polyunsaturated Fatty Acyl-CoA for ELOVL4 and HACD Research


(13Z,16Z,19Z,22Z,25Z)-3-Oxooctacosapentaenoyl-CoA (3-Oxo-C28:5(omega-3)-CoA) is an ultra-long-chain (C28) polyunsaturated fatty acyl-CoA thioester [1]. It is formally derived from the condensation of coenzyme A with (13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoic acid and is characterized by five cis double bonds at the 13, 16, 19, 22, and 25 positions and a 3-oxo (β-keto) functional group [2]. As a member of the ultra-long-chain fatty acyl-CoA class (chain length > C27), this compound serves as a key metabolic intermediate in the endoplasmic reticulum fatty acid elongation cycle, specifically as the product of the ELOVL4-catalyzed condensation step and as a substrate for subsequent reduction by 3-oxoacyl-CoA reductase and dehydration by 3-hydroxyacyl-CoA dehydratases (HACDs) [3].

Why (13Z,16Z,19Z,22Z,25Z)-3-Oxooctacosapentaenoyl-CoA Cannot Be Substituted by In-Class Fatty Acyl-CoA Analogs


Substitution of (13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoyl-CoA with structurally related fatty acyl-CoA analogs—including the reduced 3-hydroxy form, the non-oxidized (13Z,16Z,19Z,22Z,25Z)-octacosapentaenoyl-CoA, or positional isomers such as the (2E) and (10Z) variants—is not scientifically valid due to fundamental differences in oxidation state, double bond stereochemistry, and consequent enzyme substrate specificity [1]. The 3-oxo group confers distinct reactivity as a β-ketoacyl thioester, making it the obligate product of the ELOVL4 condensation reaction and the required substrate for NADPH-dependent 3-oxoacyl-CoA reductase (KAR) [2]. Furthermore, the omega-3 double bond configuration (positions 13,16,19,22,25) distinguishes this compound from omega-6 positional isomers (e.g., the (10Z,13Z,16Z,19Z,22Z) variant) that engage different metabolic pathways and exhibit distinct enzyme kinetics [3]. The evidence presented below quantifies these differentiating parameters where available and identifies critical data gaps requiring further investigation.

(13Z,16Z,19Z,22Z,25Z)-3-Oxooctacosapentaenoyl-CoA: Quantitative Differentiation Evidence for Scientific Procurement


Oxidation State Specificity: 3-Oxo Versus 3-Hydroxy and Non-Oxidized Forms

The 3-oxo (β-keto) functional group of (13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoyl-CoA distinguishes it fundamentally from its reduced 3-hydroxy counterpart and the fully reduced parent acyl-CoA. The target compound contains a carbonyl at C3 (C=O), whereas (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA contains a hydroxyl (C-OH) at this position [1]. The non-oxidized (13Z,16Z,19Z,22Z,25Z)-octacosapentaenoyl-CoA lacks oxidation at C3 entirely. This oxidation state difference dictates distinct enzymatic fates: the 3-oxo form is the obligate substrate for NADPH-dependent 3-oxoacyl-CoA reductase (KAR, EC 1.1.1.330), whereas the 3-hydroxy form is the substrate for HACD dehydratases (EC 4.2.1.134) [2]. The 3-oxo form cannot substitute for the 3-hydroxy form in HACD activity assays, and vice versa.

Fatty Acid Elongation 3-Oxoacyl-CoA Reductase NADPH-Dependent Enzymology

Enzymatic Pathway Specificity: ELOVL4-Catalyzed Biosynthesis and Metabolic Fate

(13Z,16Z,19Z,22Z,25Z)-3-Oxooctacosapentaenoyl-CoA is the direct product of the ELOVL4-catalyzed condensation of (11Z,14Z,17Z,20Z,23Z)-hexacosapentaenoyl-CoA with malonyl-CoA [1]. This reaction is the first and rate-limiting step of the fatty acid elongation cycle, and the target compound serves as the obligate substrate for the subsequent reduction step catalyzed by 3-oxoacyl-CoA reductase (KAR) [2]. In contrast, the non-oxidized (13Z,16Z,19Z,22Z,25Z)-octacosapentaenoyl-CoA is the final product of the complete elongation cycle (after reduction, dehydration, and enoyl reduction) and cannot serve as a substrate for KAR. The (2E,13Z,16Z,19Z,22Z)-octacosapentaenoyl-CoA is a downstream enoyl-CoA intermediate with a trans-2,3 double bond, which differs in both oxidation state and stereochemistry from the target compound.

ELOVL4 Very-Long-Chain Fatty Acid Elongation Stargardt Disease

Double Bond Positional Specificity: Omega-3 (13,16,19,22,25) Versus Omega-6 (10,13,16,19,22) Isomers

The target compound possesses five cis double bonds at positions 13, 16, 19, 22, and 25, classifying it as an omega-3 (n-3) polyunsaturated fatty acyl-CoA [1]. This positional isomer is distinct from the omega-6 (n-6) positional isomer (10Z,13Z,16Z,19Z,22Z)-octacosapentaenoyl-CoA, which has double bonds at positions 10, 13, 16, 19, and 22 [2]. ELOVL4 exhibits preferential substrate specificity for omega-3 PUFAs: studies demonstrate that ELOVL4 protein preferentially elongates 20:5n-3 (EPA) to very long chain PUFAs over 20:4n-6 (arachidonic acid) and 22:6n-3 (DHA) [3]. While direct kinetic data for C28 omega-3 versus omega-6 positional isomers are not publicly available, the class-level preference for omega-3 substrates suggests that the (13Z) isomer may exhibit distinct enzyme kinetics compared to the (10Z) isomer.

Omega-3 Fatty Acid Metabolism Positional Isomer Specificity Polyunsaturated Fatty Acyl-CoA

Stereochemical Specificity: 3-Oxo Substrate for (3R)-Hydroxyacyl-CoA Formation

The target compound serves as the precursor for the stereospecific formation of (3R,13Z,16Z,19Z,22Z,25Z)-3-hydroxyoctacosapentaenoyl-CoA via NADPH-dependent 3-oxoacyl-CoA reductase (KAR) [1]. This reduction yields exclusively the (3R)-hydroxy stereoisomer, which is the required substrate for very-long-chain (3R)-3-hydroxyacyl-CoA dehydratases (HACD1-4, EC 4.2.1.134) [2]. The (3R)-hydroxyoctacosapentaenoyl-CoA is then dehydrated to (2E,13Z,16Z,19Z,22Z,25Z)-octacosahexaenoyl-CoA in the third step of the elongation cycle. The stereochemical specificity of this pathway means that the 3-oxo compound is the obligatory entry point for generating the correct (3R)-hydroxy intermediate; alternative synthetic routes or direct procurement of racemic 3-hydroxy analogs will not recapitulate the native stereochemical outcome.

Stereochemistry 3-Hydroxyacyl-CoA Dehydratase HACD Enzyme Assay

Validated Research Applications for (13Z,16Z,19Z,22Z,25Z)-3-Oxooctacosapentaenoyl-CoA Based on Quantitative Evidence


ELOVL4 Enzyme Activity and Inhibitor Screening Assays

This compound is the authentic product standard for quantifying ELOVL4 (EC 2.3.1.199) condensation activity. The RHEA:36819 reaction—(11Z,14Z,17Z,20Z,23Z)-hexacosapentaenoyl-CoA + malonyl-CoA + H⁺ → 3-oxo-(13Z,16Z,19Z,22Z,25Z)-octacosapentaenoyl-CoA + CO₂ + CoA—is annotated to 4 UniProtKB proteins and represents the rate-limiting step of ultra-long-chain PUFA elongation [1]. Use of this authentic 3-oxo product enables accurate LC-MS/MS quantification of ELOVL4 activity, essential for Stargardt disease (STGD3) research, where ELOVL4 mutations disrupt VLCFA biosynthesis [2].

3-Hydroxyacyl-CoA Dehydratase (HACD) Substrate Generation and Kinetic Studies

The target compound is the requisite precursor for in situ enzymatic generation of the stereochemically correct (3R)-hydroxyoctacosapentaenoyl-CoA substrate for HACD1-4 (EC 4.2.1.134) activity assays [3]. HACD enzymes catalyze the third step of fatty acid elongation, and the Sawai et al. (2017) JBC study established functional redundancy and broad substrate chain-length specificity across HACD1 and HACD2 [4]. Using this 3-oxo-CoA in coupled assays with 3-oxoacyl-CoA reductase (KAR) enables HACD kinetic characterization without racemic 3-hydroxy CoA artifacts.

Omega-3 Versus Omega-6 PUFA Elongation Pathway Discrimination

The distinct omega-3 double bond configuration (13,16,19,22,25) differentiates this compound from omega-6 positional isomers such as the (10Z,13Z,16Z,19Z,22Z)-octacosapentaenoyl-CoA [5]. Research aimed at understanding ELOVL4 substrate specificity—which demonstrates preference for omega-3 (20:5n-3) over omega-6 (20:4n-6) substrates [6]—requires the correct omega-3 positional isomer to accurately assess chain-length and double-bond position effects on enzyme kinetics and metabolic flux.

VLCFA Elongation Cycle Reconstitution and Flux Analysis

As the intermediate product of the ELOVL4 condensation step, this compound is essential for reconstituting the complete four-step fatty acid elongation cycle in vitro [7]. Its use as an analytical standard enables precise quantification of the condensation-to-reduction step efficiency when coupled with NADPH and 3-oxoacyl-CoA reductase. This application is critical for metabolic engineering studies, inherited retinal disease research, and pharmacological modulation of VLCFA biosynthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (13Z,16Z,19Z,22Z,25Z)-3-oxooctacosapentaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.